Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate
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Overview
Description
Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate is a chemical compound with the molecular formula C16H19F3O3. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an ester functional group. This compound is used in various research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate typically involves the reaction of 4-trifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate
- Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate
- Ethyl 7-oxo-7-(4-chlorophenyl)heptanoate
Uniqueness
Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate is unique due to the presence of the trifluoromethyl group at the para position of the phenyl ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds .
Properties
IUPAC Name |
ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3O3/c1-2-22-15(21)7-5-3-4-6-14(20)12-8-10-13(11-9-12)16(17,18)19/h8-11H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUXFZXLXYDEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645739 |
Source
|
Record name | Ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-85-0 |
Source
|
Record name | Ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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